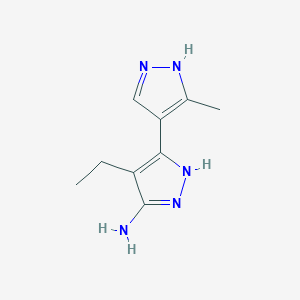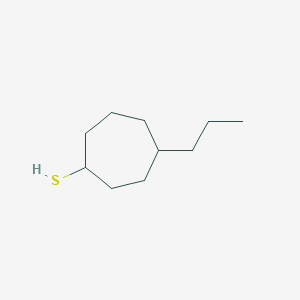
4-Propylcycloheptane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylcycloheptane-1-thiol is an organic compound belonging to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound features a seven-membered cycloalkane ring with a propyl group attached to the fourth carbon and a thiol group attached to the first carbon. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylcycloheptane-1-thiol can be achieved through several methods:
Via Isothiouronium Salts: This method involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the desired thiol.
Catalytic Preparation Using Hydrogen Sulfide: This method uses hydrogen sulfide gas in the presence of a catalyst to convert an appropriate precursor into the thiol.
Using Thiolacetic Acid/Thioacetates: This involves the reaction of a thioacetate with a base to generate the thiol.
Industrial Production Methods
Industrial production of thiols often involves the use of large-scale reactors and continuous flow systems to ensure efficient and high-yield synthesis. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Propylcycloheptane-1-thiol undergoes several types of chemical reactions:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkyl thiols.
Applications De Recherche Scientifique
4-Propylcycloheptane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications due to its reactive thiol group.
Industry: Utilized in the production of polymers, coatings, and adhesives through thiol-based reactions.
Mécanisme D'action
The mechanism of action of 4-Propylcycloheptane-1-thiol involves its thiol group, which can undergo various chemical transformations. The thiol group can form disulfide bonds, participate in nucleophilic attacks, and act as a reducing agent. These reactions are crucial in biological systems for maintaining redox balance and facilitating protein folding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1-thiol: A six-membered ring thiol with similar reactivity but different ring strain and steric properties.
Cyclooctane-1-thiol: An eight-membered ring thiol with lower ring strain but higher steric hindrance compared to 4-Propylcycloheptane-1-thiol.
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides a balance between ring strain and steric hindrance. The presence of the propyl group also adds to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C10H20S |
|---|---|
Poids moléculaire |
172.33 g/mol |
Nom IUPAC |
4-propylcycloheptane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-2-4-9-5-3-6-10(11)8-7-9/h9-11H,2-8H2,1H3 |
Clé InChI |
KALXBVCCFWLFOT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCCC(CC1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Dicyclopropylmethyl)amino]propan-2-ol](/img/structure/B15274961.png)
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)
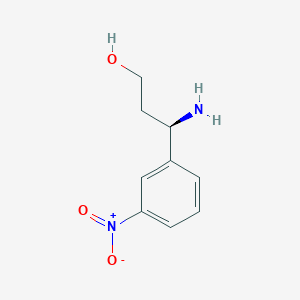
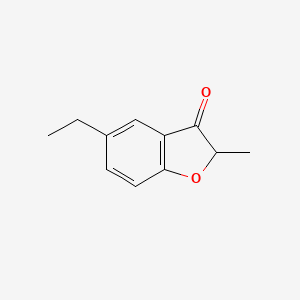
![7-Ethyl-3-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274989.png)
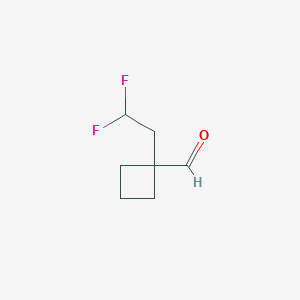
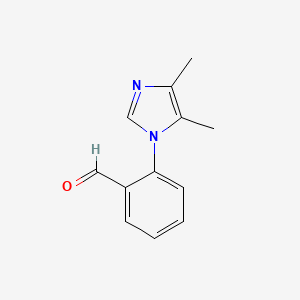
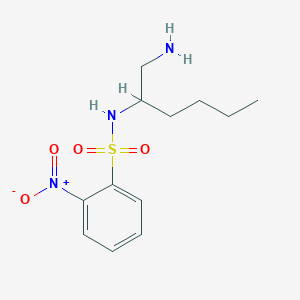
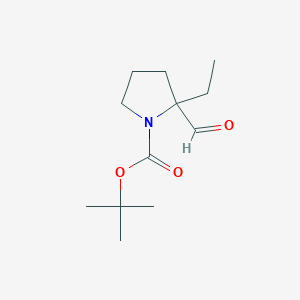
![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B15275020.png)
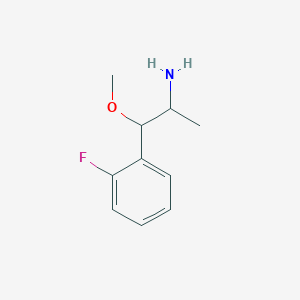
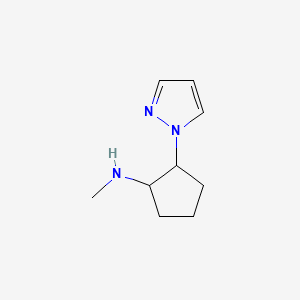
![1-[(1H-Indol-2-YL)amino]-2-methylpropan-2-OL](/img/structure/B15275037.png)
